

Structure-Activity Relationship (SAR) of 4-Methoxyquinolin-8-amine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methoxyquinolin-8-amine

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The **4-methoxyquinolin-8-amine** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this versatile scaffold have been extensively investigated for their utility as antimalarial and anticancer agents. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activities of various **4-methoxyquinolin-8-amine** derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of **4-methoxyquinolin-8-amine** derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring and the 8-amino side chain. The following tables summarize the quantitative data from various studies, highlighting these relationships.

Antimalarial Activity

The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery, with primaquine being a notable example. Modifications to the **4-methoxyquinolin-8-amine** core have been

explored to enhance activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of *Plasmodium falciparum*.

Table 1: In Vitro Antimalarial Activity of **4-Methoxyquinolin-8-amine** Derivatives

Compound ID	R Group at 8-amino position	IC50 (ng/mL) vs. P. falciparum D6	IC50 (ng/mL) vs. P. falciparum W2	Reference
Primaquine	- (CH ₂) ₃ CH(CH ₃) NH ₂	2000	2800	[1]
Analog 21	-pentyl-(2S)-2-aminosubstituted amide	180	300	[1]
Analog 22	-pentyl-(2R)-2-aminosubstituted amide	200	350	[1]
Analog 23	-pentyl-(2S)-2-aminosubstituted amide	250	400	[1]
Analog 24	-pentyl-(2R)-2-aminosubstituted amide	300	450	[1]

IC50: Half-maximal inhibitory concentration.

SAR Insights for Antimalarial Activity: Substitutions at the 8-amino side chain with amino acid-like moieties appear to enhance antimalarial potency compared to the parent compound, primaquine. The stereochemistry of these substituents can also influence activity.

Anticancer Activity

Derivatives of the closely related 8-methoxyquinazoline scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. These studies provide valuable insights into

the SAR of this class of compounds.

Table 2: In Vitro Cytotoxic Activity of 8-Methoxyquinazoline Derivatives

Compound ID	Substituents	Cell Line	IC50 (μM)	Reference
18B	4-(m-fluorobenzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)	HCT116	5.64 ± 0.68	[2] [3]
18B	4-(m-fluorobenzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)	HepG2	7.82 ± 0.52	[2] [3]
17B	4-(benzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)	HCT116	6.12 ± 0.42	[3]
17B	4-(benzyloxy)anilino, 7-(3-(N-methylpiperazinyl)propoxy)	HepG2	8.14 ± 0.66	[3]
Imatinib	(Standard)	HCT116	8.15 ± 0.74	[3]
Imatinib	(Standard)	HepG2	10.26 ± 0.81	[3]
2i	4-(isopropyl)anilino	HeLa	7.15	[4]
2i	4-(isopropyl)anilino	BGC-823	4.65	[4]
Gefitinib	(Standard)	HeLa	17.12	[4]
Gefitinib	(Standard)	BGC-823	19.27	[4]

IC50: Half-maximal inhibitory concentration. HCT116: Human colon carcinoma; HepG2: Human liver carcinoma; HeLa: Human cervical cancer; BGC-823: Human gastric carcinoma.

SAR Insights for Anticancer Activity:

- The presence of a substituted anilino group at the 4-position and an aminoalkyl ether side chain at the 7-position of the 8-methoxyquinazoline ring are key for cytotoxic activity.[\[3\]](#)
- A hydrophobic benzyloxy or m-fluorobenzyloxy group at the 4-anilino position enhances potency.[\[3\]](#)
- An N-methylpiperazine moiety in the side chain at C7 is generally more favorable for activity than morpholine or 1,2,4-triazole groups.[\[3\]](#)
- An isopropyl group on the 4-anilino ring can lead to potent activity against HeLa and BGC-823 cells.[\[4\]](#)

Experimental Protocols

The following are representative methodologies for the key experiments cited in the SAR studies of **4-methoxyquinolin-8-amine** and related derivatives.

In Vitro Antimalarial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against *Plasmodium falciparum*.

Materials:

- *P. falciparum* cultures (e.g., D6 and W2 strains)
- Human red blood cells
- RPMI 1640 medium supplemented with human serum and hypoxanthine
- Test compounds dissolved in DMSO
- 96-well microtiter plates

- [^3H]-hypoxanthine
- Scintillation fluid and counter

Procedure:

- Maintain asynchronous cultures of *P. falciparum* in human red blood cells.
- Prepare serial dilutions of the test compounds in the culture medium.
- Add the diluted compounds to a 96-well plate.
- Add the parasite culture (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.
- Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Add [^3H]-hypoxanthine to each well and incubate for another 24 hours.
- Harvest the cells, wash, and measure the incorporated radioactivity using a scintillation counter.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of test compounds on human cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HCT-116, HeLa)
- RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
- Test compounds dissolved in DMSO
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

- Solubilizing agent (e.g., DMSO)
- Microplate reader

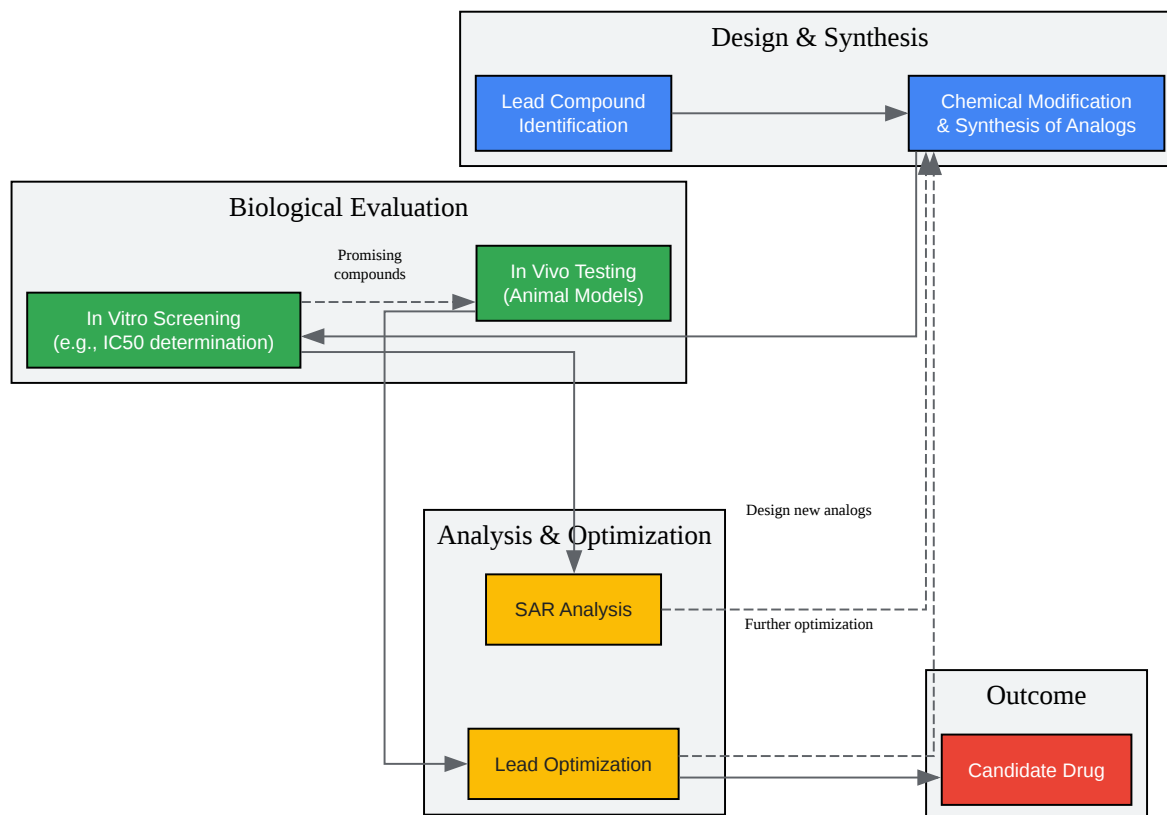
Procedure:

- Seed cells into 96-well plates at a density of $1.0\text{--}2.0 \times 10^3$ cells per well and incubate overnight.^[4]
- Treat the cells with various concentrations of the test compounds and incubate for 96 hours.^[4]
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing Workflows and Signaling Pathways

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for an SAR study, from initial compound design to the identification of a lead candidate.

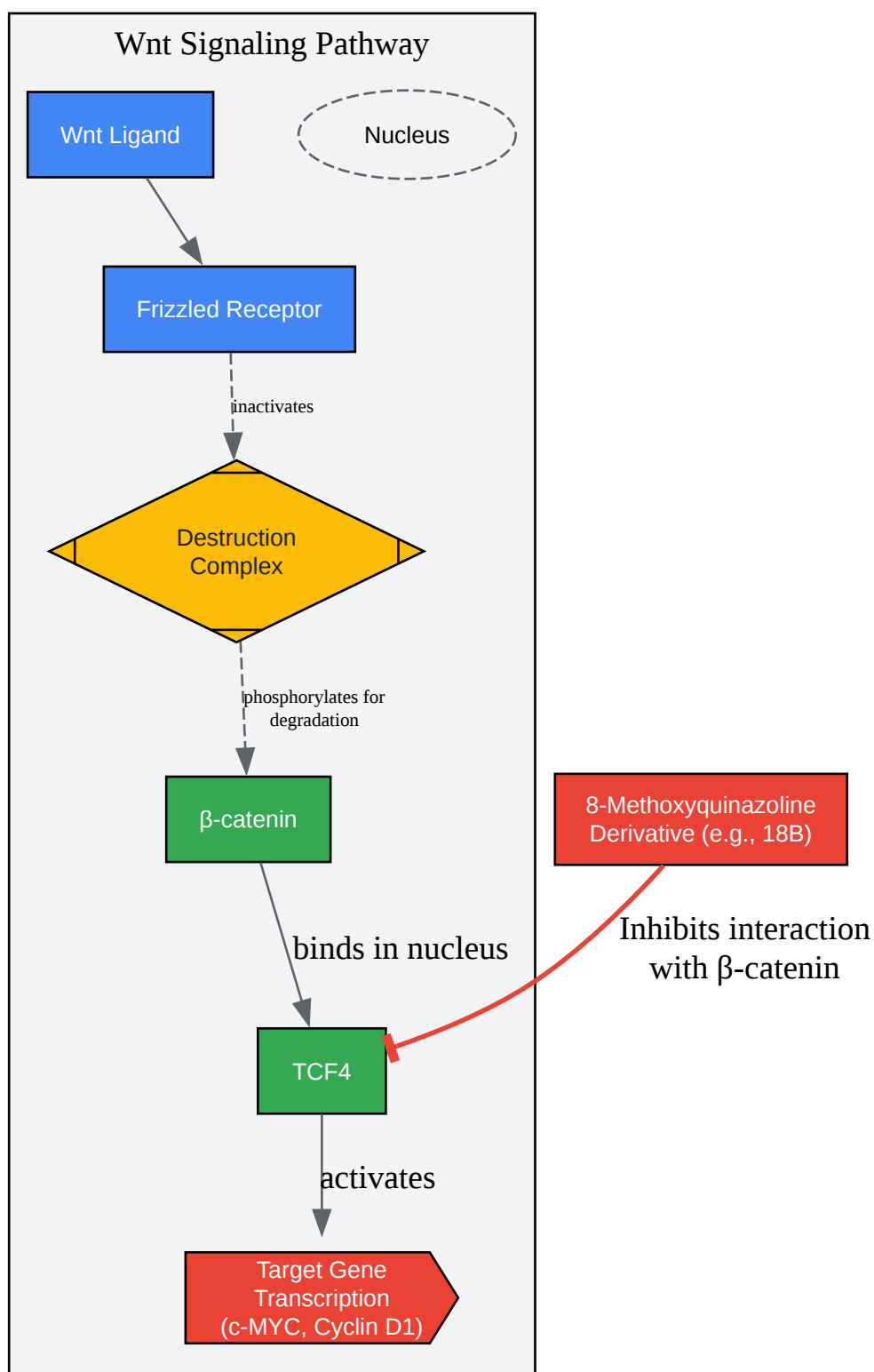


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Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Downregulation of the β -catenin/TCF4 Signaling Pathway

Certain 8-methoxyquinazoline derivatives have been shown to exert their anticancer effects by downregulating the Wnt/ β -catenin signaling pathway.[2][3] The diagram below illustrates the inhibition of this pathway.



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Caption: Inhibition of the β -catenin/TCF4 signaling pathway by 8-methoxyquinazoline derivatives.

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